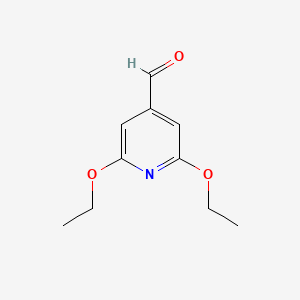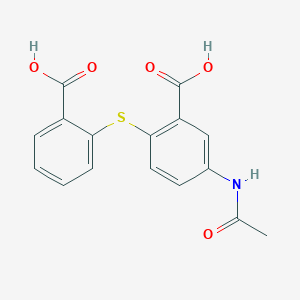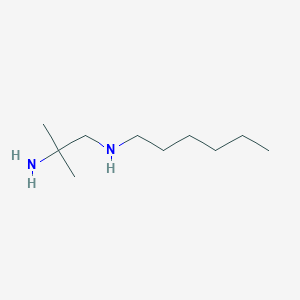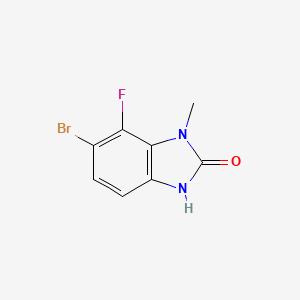![molecular formula C7H5ClN2S B13930966 5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)
5-Chlorobenzo[d]thiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorobenzo[d]thiazol-7-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and an amine group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often involve refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Aplicaciones Científicas De Investigación
5-Chlorobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the chlorine and amine substituents.
2-Aminobenzothiazole: Similar structure with an amine group at the 2nd position instead of the 7th.
5-Chlorobenzothiazole: Similar structure with a chlorine atom at the 5th position but without the amine group.
Uniqueness
5-Chlorobenzo[d]thiazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H5ClN2S |
|---|---|
Peso molecular |
184.65 g/mol |
Nombre IUPAC |
5-chloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |
Clave InChI |
KBCKZZCYCRCCAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1N)SC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)



![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)

![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
![Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13930934.png)

